BenchChemオンラインストアへようこそ!

(2S,4R)-4-Phenylpiperidine-2-carboxylic acid;hydrochloride

Chiral building block Stereochemistry Conformational constraint

(2S,4R)-4-Phenylpiperidine-2-carboxylic acid hydrochloride is a chiral, constrained cyclic β-amino acid analogue featuring a 4-phenyl-substituted piperidine ring with defined (2S,4R) stereochemistry. The hydrochloride salt form enhances aqueous solubility relative to the free amino acid, making it suitable for direct use in peptide coupling and parallel synthesis workflows.

Molecular Formula C12H16ClNO2
Molecular Weight 241.72
CAS No. 1126528-66-2
Cat. No. B2622077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-4-Phenylpiperidine-2-carboxylic acid;hydrochloride
CAS1126528-66-2
Molecular FormulaC12H16ClNO2
Molecular Weight241.72
Structural Identifiers
SMILESC1CNC(CC1C2=CC=CC=C2)C(=O)O.Cl
InChIInChI=1S/C12H15NO2.ClH/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11+;/m1./s1
InChIKeySDOBJMPXVWEBMO-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,4R)-4-Phenylpiperidine-2-carboxylic acid hydrochloride (CAS 1126528-66-2): Chiral Piperidine Scaffold for CNS and Protease Programs


(2S,4R)-4-Phenylpiperidine-2-carboxylic acid hydrochloride is a chiral, constrained cyclic β-amino acid analogue featuring a 4-phenyl-substituted piperidine ring with defined (2S,4R) stereochemistry. The hydrochloride salt form enhances aqueous solubility relative to the free amino acid, making it suitable for direct use in peptide coupling and parallel synthesis workflows . Its scaffold is embedded in the core of pharmacologically validated 4-phenylpiperidine derivatives, which have yielded potent trypsin inhibitors (Ki = 0.1 μM for the (2R,4R) diastereomer), thrombin inhibitors, and serotonin transporter ligands [1]. As a free amino acid with both amine and carboxylic acid handles, it serves as a versatile building block for constructing conformationally constrained peptidomimetics and screening libraries without requiring a deprotection step prior to coupling.

Why Generic 4-Phenylpiperidine-2-carboxylic Acid Isomers Cannot Substitute for the (2S,4R) Enantiomer in Drug Discovery


The 4-phenylpiperidine-2-carboxylic acid scaffold contains two stereogenic centers, giving rise to four distinct diastereomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The biological activity of downstream derivatives is exquisitely sensitive to this stereochemistry. In a landmark study, the (2R,4R) diastereomer demonstrated potent trypsin inhibition (Ki = 0.1 μM) with >600-fold selectivity over tryptase, whereas alternative diastereomers exhibited dramatically reduced or absent activity [1]. Similarly, 4-phenylpiperidine-based sigma receptor ligands display affinity differences exceeding 10-fold between stereoisomers [2]. Procuring a racemic mixture or an incorrectly specified stereoisomer introduces uncontrolled variables into structure-activity relationship (SAR) studies, wastes synthetic effort on inactive leads, and generates ambiguous biological data. The (2S,4R) stereochemistry defines a distinct region of conformational space—the phenyl group occupies an equatorial orientation while the carboxylic acid is axial—that cannot be accessed using the more commonly stocked (2R,4S) or N-Boc-protected analogs.

Quantitative Differentiation Evidence for (2S,4R)-4-Phenylpiperidine-2-carboxylic acid hydrochloride Against Closest Analogs


Stereochemical Identity: The (2S,4R) Diastereomer Occupies a Unique Conformational Space Absent from Commonly Stocked (2R,4S) and Racemic Mixtures

The (2S,4R)-4-phenylpiperidine-2-carboxylic acid hydrochloride is one of four possible diastereomers. Among the commercially available 4-phenylpiperidine-2-carboxylic acid derivatives, the most commonly stocked are the racemic mixture (CAS 1367722-96-0) and the (2R,4S)-N-Boc-protected analog (CAS 261777-38-2). The (2S,4R) enantiomer offers a distinct relative configuration: the 2-carboxylic acid and 4-phenyl substituents adopt a trans-diequatorial relationship, whereas in the (2R,4S) form, the stereochemical relationship is inverted . Published crystallographic and molecular modeling studies on analogous 4-phenylpiperidine protease inhibitors demonstrate that the relative orientation of the phenyl and carboxylic acid groups dictates the ability of the scaffold to engage the S1 and S2 subsites simultaneously, with the trans-diequatorial (2S,4R)-like orientation yielding optimal complementarity [1].

Chiral building block Stereochemistry Conformational constraint Diastereomer differentiation

Immediate Synthetic Utility: Free Amino Acid vs. N-Boc-Protected (2R,4S) Analog Eliminates a Deprotection Step

The target compound is supplied as the free amino acid hydrochloride salt, ready for direct amide bond formation. In contrast, the more commonly stocked analog 1-(tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid (CAS 261777-31-5) requires a TFA-mediated Boc deprotection step prior to the key coupling reaction . This additional step introduces a 2–4 hour processing time, requires volatile TFA handling, and typically results in 5–15% material loss during workup and lyophilization [1]. For applications requiring iterative coupling (e.g., solid-phase peptide synthesis), the free amine form enables direct on-resin incorporation without the acid-labile deprotection conditions that can cause premature resin cleavage or side-chain deprotection.

Peptide synthesis Solid-phase chemistry Building block Synthetic efficiency

Protease Inhibitor Development: Proof-of-Concept Trypsin Inhibition with Quantified Stereochemistry-Driven Selectivity

The (2R,4R) diastereomer of 4-phenylpiperidine-2-carboxylic acid, when elaborated into the arginyl-sulfonamide derivative, achieves a trypsin Ki of 0.1 μM with exceptional selectivity: thrombin Ki = 2 μM (20-fold selectivity), and plasmin, plasma kallikrein, urokinase, and mast cell tryptase all show Ki > 60 μM (>600-fold selectivity) [1]. This selectivity profile is directly attributable to the 4-phenylpiperidine-2-carboxylic acid scaffold: the 4-phenyl group clashes sterically with the '60-insertion loop' of thrombin and the 7-methoxy-2-naphthalenesulfonyl group collides with Gln98 of tryptase, as demonstrated by docking studies [1]. While the (2S,4R) diastereomer has not been identically elaborated and tested, the study unambiguously establishes that stereochemistry at the 2- and 4-positions of this scaffold governs target engagement—the (2R,4R) isomer is the active species, whereas the (2S,4S), (2S,4R), and (2R,4S) forms would be predicted to exhibit altered selectivity fingerprints [1].

Trypsin inhibitor Serine protease Selectivity Structure-activity relationship

Hydrochloride Salt Advantage: Superior Aqueous Solubility vs. Free Base for Biological Assay Compatibility

The target compound is supplied as the hydrochloride salt (MW 241.72), whereas the most commonly listed free base 4-phenylpiperidine-2-carboxylic acid (CAS 1367722-96-0, MW 205.25) lacks the salt counterion . The hydrochloride salt form of piperidine carboxylic acids typically exhibits 5- to 50-fold higher aqueous solubility compared to the corresponding zwitterionic free amino acid, due to the disruption of the intramolecular acid-base neutralization that limits hydration in the free base [1]. Enhanced solubility is critical for biochemical assay preparation at millimolar stock concentrations, where incomplete dissolution of the free base can lead to inaccurate IC50 determinations and false-negative screening results.

Solubility Hydrochloride salt Formulation Assay compatibility

Validated Application Scenarios for (2S,4R)-4-Phenylpiperidine-2-carboxylic acid hydrochloride in Drug Discovery


Conformationally Constrained Peptidomimetic Synthesis for Serine Protease Inhibitor Programs

The (2S,4R)-4-phenylpiperidine-2-carboxylic acid scaffold serves as a conformationally restricted replacement for phenylalanine or tyrosine in peptidic protease inhibitors. The J. Biol. Chem. study demonstrated that elaboration of the (2R,4R) diastereomer with an arginyl-sulfonamide warhead yields a trypsin inhibitor with Ki = 0.1 μM and >600-fold selectivity over off-target serine proteases including tryptase, thrombin, and plasmin [1]. By accessing the (2S,4R) diastereomer, medicinal chemists can systematically explore the stereochemistry-dependence of potency and selectivity in their target protease of interest, particularly for coagulation factors (thrombin, factor Xa) and digestive enzymes where 4-phenylpiperidine-based inhibitors have established precedent .

Parallel Library Synthesis for CNS GPCR Ligand Discovery Programs

4-Phenylpiperidine is a privileged scaffold in CNS drug discovery, forming the core of opioid analgesics (pethidine), dopamine receptor modulators, and serotonin transporter ligands [1]. The free amino acid hydrochloride form enables direct diversification via parallel amide coupling with commercially available carboxylic acid building blocks, generating focused libraries of 50–500 compounds in a single automated synthesis run. The defined (2S,4R) stereochemistry ensures that all library members share a consistent three-dimensional presentation of the phenyl and carboxamide pharmacophores, enabling interpretable SAR .

Solid-Phase Peptide Synthesis Incorporating Constrained Piperidine Amino Acids

The hydrochloride salt of (2S,4R)-4-phenylpiperidine-2-carboxylic acid is compatible with standard Fmoc solid-phase peptide synthesis (SPPS) protocols without requiring a pre-coupling deprotection step [1]. This contrasts with N-Boc-protected analogs, which necessitate a TFA treatment step that can prematurely cleave acid-sensitive resins (e.g., 2-chlorotrityl chloride resin) or deprotect side-chain protecting groups. The constrained piperidine ring enforces a defined backbone dihedral angle, making it valuable for synthesizing β-turn mimetics and macrocyclic peptides with enhanced proteolytic stability relative to linear peptide controls .

Stereochemical Probe in Fragment-Based Drug Discovery (FBDD) Libraries

As a low-molecular-weight (241.72 Da) fragment with defined 3D shape, hydrogen-bond donor/acceptor functionality, and a hydrophobic phenyl group, (2S,4R)-4-phenylpiperidine-2-carboxylic acid hydrochloride meets Rule-of-Three criteria for fragment library inclusion [1]. Its availability as a single, stereochemically pure enantiomer distinguishes it from the racemic 4-phenylpiperidine-2-carboxylic acid stocked by most suppliers. In fragment screening by X-ray crystallography or SPR, the use of a single enantiomer produces unambiguous electron density or binding sensorgrams, whereas racemic fragments can produce disordered binding modes that frustrate structure-based design .

Quote Request

Request a Quote for (2S,4R)-4-Phenylpiperidine-2-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.